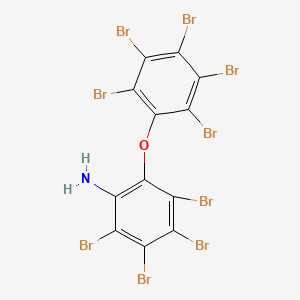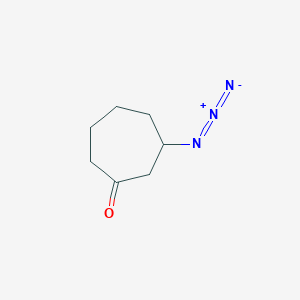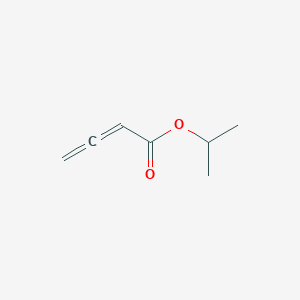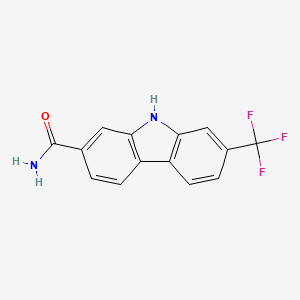
7-(Trifluoromethyl)-9H-carbazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce various functional groups to the carbazole core .
Scientific Research Applications
7-(Trifluoromethyl)-9H-carbazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Trifluoromethylated Indoles: Similar in structure and used in various pharmaceutical applications.
Uniqueness: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide stands out due to its unique combination of a carbazole core and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
872604-12-1 |
|---|---|
Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
7-(trifluoromethyl)-9H-carbazole-2-carboxamide |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)8-2-4-10-9-3-1-7(13(18)20)5-11(9)19-12(10)6-8/h1-6,19H,(H2,18,20) |
InChI Key |
HYKGWWISZYVZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


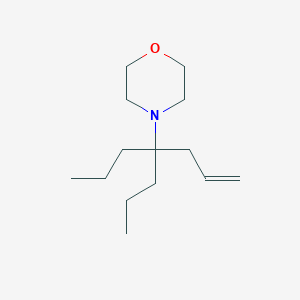
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
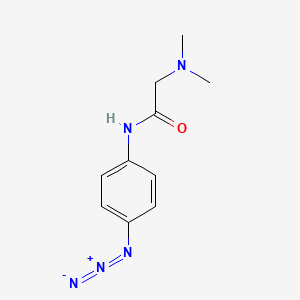
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
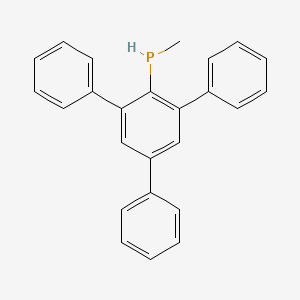

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
